molecular formula C16H13NO2S B2354558 N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide CAS No. 2034453-92-2

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide

Cat. No.: B2354558
CAS No.: 2034453-92-2
M. Wt: 283.35
InChI Key: OGTDKZYQIRBVTH-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzyl, and thiophene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiophene rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 4-(furan-3-yl)benzyl intermediate. This can be achieved through the reaction of 4-(furan-3-yl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol.

    Coupling with Thiophene-2-carboxylic Acid: The benzyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond. This can be achieved by reacting the coupled product with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan and thiophene oxides, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of its furan and thiophene components.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated structure.

    Chemical Biology: The compound can serve as a probe for studying biological pathways and interactions involving furan and thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-3-yl)benzyl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-(4-(thiophen-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of furan.

    N-(4-(pyridin-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of furan.

Uniqueness

N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This combination can enhance its biological activity and make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c18-16(15-2-1-9-20-15)17-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTDKZYQIRBVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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